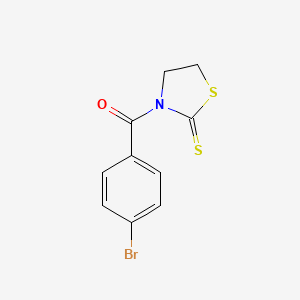

3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione is a chemical compound with the molecular formula C10H8BrNOS2. This compound features a bromophenyl group attached to a thiazolidinone ring, which contains both sulfur and oxygen atoms. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing reagents.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

The thiazolidine-2-thione framework, including 3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione, has been associated with various biological activities:

- Anticancer Activity : Thiazolidin-4-one derivatives have shown significant potential as anticancer agents. For instance, compounds derived from this scaffold have been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. These studies indicate that modifications at specific positions can enhance anticancer efficacy. For example, one study reported a derivative with an IC50 value of 0.35 µM against A549 cells, demonstrating its potential as a chemotherapeutic agent .

- Antidiabetic Properties : Thiazolidinediones are well-known for their role as antidiabetic agents, specifically acting as agonists for peroxisome proliferator-activated receptor gamma (PPARγ). The structural modifications in thiazolidine derivatives can lead to improved insulin sensitivity and glucose metabolism .

- Antimicrobial Effects : Research has indicated that thiazolidine derivatives exhibit antimicrobial properties against various pathogens. The presence of the bromobenzoyl group enhances the antimicrobial activity of the thiazolidine structure, making it a candidate for further development as an antibacterial agent .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with appropriate electrophiles. The resulting compound's structure plays a crucial role in determining its biological activity.

Table 1: Structure-Activity Relationships

| Compound Derivative | Target Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer (A549) | 0.35 | |

| Thiazolidinone Derivative | Antidiabetic | N/A | |

| Thiazolidine Antimicrobial | Antimicrobial | N/A |

Case Studies

Several studies have investigated the pharmacological potential of thiazolidinone derivatives:

- El-Kashef et al. (2020) explored a series of thiazolidinone derivatives for their anti-breast cancer activity. They found that specific substitutions significantly influenced cytotoxicity against cancer cell lines, indicating the importance of structural modifications in enhancing therapeutic efficacy .

- Recent Advances in Thiazolidinones highlighted the diverse applications of these compounds in treating various diseases beyond cancer, including diabetes and infections . The ability to modify the thiazolidinone structure allows researchers to tailor compounds for specific therapeutic targets.

Mecanismo De Acción

The mechanism of action of 3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s biological activity by facilitating interactions with cellular membranes and other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Chlorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone

- (4-Fluorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone

- (4-Methylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone

Uniqueness

3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis

Actividad Biológica

3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione is a compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a thiazolidine ring substituted with a 4-bromobenzoyl group. The synthesis of thiazolidine derivatives often involves the cyclization of thioureas or related precursors under various conditions, including microwave irradiation and solvent-free methods. These synthetic strategies are crucial for generating compounds with desirable biological activities.

Anticancer Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant anticancer properties. For instance, a study by El-Kashef et al. (2020) evaluated various thiazolidin-2,4-one derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications in the thiazolidine structure can enhance cytotoxicity against cancer cells while showing lower toxicity to normal cells .

Table 1: Anticancer Activity of Thiazolidin-2-one Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| TZD-A | MCF-7 | 12.5 | >5 |

| TZD-B | MDA-MB-231 | 15.0 | >4 |

| TZD-C | Normal Cells | >50 | - |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) ranging from 0.5 µg/mL to over 5000 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity against resistant strains such as MRSA .

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-(4-Br-Bz)TZD | Staphylococcus aureus | 0.5 |

| 3-(4-Br-Bz)TZD | Escherichia coli | 1.0 |

| 3-(4-Br-Bz)TZD | Pseudomonas aeruginosa | >5000 |

Antioxidant Activity

Thiazolidine derivatives are also recognized for their antioxidant properties. Compounds have been assessed using various assays (e.g., DPPH, ABTS), showing significant free radical scavenging activity. For example, a derivative with a hydroxyl substituent at position 4 demonstrated enhanced antioxidant activity compared to its unsubstituted analogs .

Table 3: Antioxidant Activity of Thiazolidine Derivatives

| Compound | Assay Type | EC50 (µM) |

|---|---|---|

| TZD-D | DPPH | 25.0 |

| TZD-E | ABTS | 30.5 |

| TZD-F | FRAP | 28.0 |

Case Studies

- Breast Cancer Study : In a controlled study, derivatives of thiazolidin-2-one were tested for their effects on breast cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

- Antimicrobial Efficacy : A series of thiazolidine derivatives were evaluated for their antimicrobial properties against resistant bacterial strains. The findings suggested that certain substitutions significantly improved efficacy against MRSA and other pathogens .

Propiedades

IUPAC Name |

(4-bromophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS2/c11-8-3-1-7(2-4-8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGFDMPLSSPWOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.